1-Pyridin-3-yl-hexan-2-one

Description

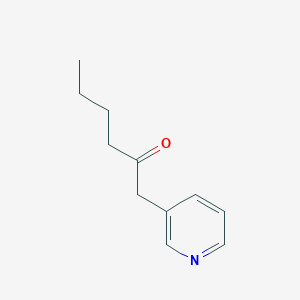

1-Pyridin-3-yl-hexan-2-one is a ketone derivative featuring a pyridine ring substituted at the 3-position with a hexan-2-one chain. The pyridine moiety contributes to its polarity and hydrogen-bonding capabilities, while the hexan-2-one chain introduces hydrophobic characteristics. Such hybrid structures are often explored for their pharmacological properties, including enzyme inhibition or receptor modulation .

For context, analogous compounds like 3-(Pyridin-2-yl)piperazin-2-one (CAS: 1246548-67-3) are documented as laboratory chemicals with safety profiles, though their functional roles differ significantly .

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-pyridin-3-ylhexan-2-one |

InChI |

InChI=1S/C11H15NO/c1-2-3-6-11(13)8-10-5-4-7-12-9-10/h4-5,7,9H,2-3,6,8H2,1H3 |

InChI Key |

CQZZCIXQWUSUPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CC1=CN=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be drawn from structurally related molecules:

2.1 Pyridazinone Derivatives (e.g., 5-Chloro-6-phenylpyridazin-3(2H)-ones)

- Synthesis: Pyridazinones are synthesized via nucleophilic substitution, as seen in the preparation of 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones using acetone as a solvent and potassium carbonate as a base .

- Functionalization: Unlike 1-Pyridin-3-yl-hexan-2-one, pyridazinones are often modified at the 2-position with halides or alkyl groups to enhance bioactivity, such as herbicidal or antimicrobial properties .

2.2 Aryloxyacetic Acid Derivatives (e.g., III6 in )

- Structural Features : The compound 1-(3-Cyclopropyl-5-hydroxy-1-methyl-1H-pyrazol-4-yl)-2-((2-nitropyridin-3-yl)oxy)ethan-1-one (III6) shares a pyridine ring but incorporates a nitro group and an ether linkage, enhancing its herbicidal activity .

- Analytical Validation : NMR and HRMS are critical for confirming purity and structure in such derivatives, a methodology that would apply to this compound as well .

2.3 3-(Pyridin-2-yl)piperazin-2-one

- Its piperazin-2-one ring contrasts with the ketone chain in this compound, leading to divergent reactivity and applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.